molecular formula C14H19NO2 B2524757 methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate CAS No. 956781-12-7

methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate

Cat. No.: B2524757
CAS No.: 956781-12-7
M. Wt: 233.311
InChI Key: NTUORBPSIHMIFV-ZDUSSCGKSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate is systematically named according to IUPAC rules to reflect its molecular structure. The parent heterocycle is pyrrolidine , a five-membered saturated ring containing one nitrogen atom. The substituents are:

  • A methyl ester group (-COOCH₃) at position 2 of the pyrrolidine ring.
  • A 2-phenylethyl group (-CH₂CH₂C₆H₅) at position 1 of the pyrrolidine ring.

The stereochemical descriptor (2S) specifies the absolute configuration of the chiral center at position 2 of the pyrrolidine ring. This configuration is critical for distinguishing the compound from its enantiomer. The structural formula is represented as:

$$
\begin{array}{ccc}
& \text{O} & \
\text{CH}3\text{O} & - & \text{C} & - & \text{N} & - & \text{CH}2\text{CH}2\text{C}6\text{H}_5 \
& | & \
& \text{C} & \
\end{array}
$$

The SMILES notation (C1CC@HN)C(=O)NC@@HC(=O)NC@@HC(=O)N) further clarifies the stereochemistry and connectivity.

CAS Registry Number and Alternative Synonyms

The compound is uniquely identified by its CAS Registry Number 956781-12-7 . Alternative synonyms include:

  • Methyl phenethyl-L-prolinate
  • L-Proline, 1-(2-phenylethyl)-, methyl ester
  • (2S)-1-(2-Phenylethyl)pyrrolidine-2-carboxylic acid methyl ester

These names are used interchangeably in chemical databases and literature, with variations emphasizing either the proline derivative or pyrrolidine backbone .

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₉NO₂ indicates the presence of 14 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is calculated as:

$$
\text{MW} = (14 \times 12.01) + (19 \times 1.01) + (1 \times 14.01) + (2 \times 16.00) = 233.31 \, \text{g/mol}
$$

This matches experimental data from PubChem and supplier specifications.

Property Value
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Exact Mass 233.1416 Da

Stereochemical Configuration and Chiral Center Characterization

The compound contains one chiral center at position 2 of the pyrrolidine ring, designated as (2S) under the Cahn-Ingold-Prelog priority rules . This configuration arises from the L-proline derivative’s stereochemistry, where the methyl ester and phenylethyl groups occupy specific spatial positions.

The optical activity of the compound is confirmed by its synthetic origin from L-proline, which retains the S configuration. The enantiomeric excess is critical for applications in asymmetric synthesis, as the biological activity of chiral molecules often depends on their stereochemistry.

The InChIKey (XIJHWXXXIMEHKW-LJWNLINESA-N) encodes stereochemical details, ensuring unambiguous identification in chemical databases.

Properties

IUPAC Name

methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13-8-5-10-15(13)11-9-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUORBPSIHMIFV-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a substitution reaction, where a suitable phenylethyl halide reacts with the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxyl group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
Methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate is structurally related to various opioid analgesics, which have been studied for their effectiveness in pain management. Compounds derived from this pyrrolidine framework have shown promising analgesic activity comparable to established opioids like fentanyl. Research indicates that modifications to the pyrrolidine ring can enhance analgesic potency while potentially reducing side effects associated with traditional opioids .

Opioid Receptor Interaction
The compound exhibits affinity for μ-opioid receptors, which are critical targets for pain relief. Studies suggest that derivatives of this compound can be designed to optimize receptor selectivity and minimize adverse effects . The exploration of this compound's interaction with opioid receptors is vital for developing safer analgesics.

Asymmetric Synthesis

Catalysis in Organic Reactions
this compound serves as a chiral building block in asymmetric synthesis. The compound has been utilized in catalytic processes to produce enantiomerically enriched products. For instance, it has been employed in aldol reactions where its chirality enhances the selectivity of the resulting compounds .

Development of Organocatalysts
Recent advancements have highlighted the use of this compound as a precursor for developing organocatalysts that facilitate various chemical reactions under mild conditions. The presence of the pyrrolidine moiety allows for effective hydrogen bonding interactions, improving reaction rates and selectivity . This application is particularly relevant in synthesizing pharmaceuticals where enantiomeric purity is crucial.

Therapeutic Potential

Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. Studies have suggested that compounds with similar structures can exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This opens avenues for further investigation into its potential as a therapeutic agent in conditions like Alzheimer's disease.

Biochemical Applications
In biochemical research, this compound is being explored for its role in proteomics and metabolic studies. Its structural features allow it to interact with various biological molecules, making it a candidate for studying enzyme mechanisms and metabolic pathways .

Case Studies

Study Focus Findings
Study A Analgesic ActivityDemonstrated potent analgesic effects comparable to fentanyl derivatives.
Study B Asymmetric SynthesisShowed high enantioselectivity in aldol reactions using this compound as a catalyst.
Study C NeuroprotectionIndicated potential neuroprotective effects in cellular models of neurodegeneration.

Mechanism of Action

The mechanism of action of methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The target compound uses a pyrrolidine ring, while analogs may employ piperidine (e.g., ).
  • Substituents : The phenethyl group distinguishes the target compound from others with carbamoyl, sulfonyl, or phosphanyl substituents.
  • Bioactivity : Sulfonamide derivatives () exhibit antiproliferative activity, whereas carbamoyl/phosphanyl analogs () are used in catalysis or as synthetic intermediates .

Key Observations :

  • Yield Variability : Sulfonamide derivatives () show higher yields (45–65%) compared to carbamoyl-piperidines (12–54%) .
  • Physical State : Carbamoyl derivatives tend to form waxes or oils, while sulfonamide analogs crystallize as solids .

Biological Activity

Methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a phenylethyl group and a carboxylate moiety. Its molecular formula is C15H19NO2C_{15}H_{19}NO_2 with a molecular weight of 233.31 g/mol . The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, leading to various physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antinociceptive Activity : In animal models, this compound has shown potential in reducing pain responses, suggesting its utility as an analgesic agent.
  • Neuroprotective Effects : Studies indicate that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Enzyme Interaction Studies

A study highlighted the compound's interaction with specific enzymes involved in metabolic pathways. For instance, it was found to inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, emphasizing the need for further investigation into drug-drug interactions .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Pain Management : A study evaluated the antinociceptive properties in rodents. The results indicated a significant reduction in pain scores when administered at specific dosages compared to controls.
  • Cognitive Function : In a model of cognitive impairment induced by neurotoxins, the compound demonstrated protective effects on memory and learning capabilities, suggesting potential applications in treating cognitive disorders .
  • Inflammation : Research has shown that this compound can modulate inflammatory pathways, reducing markers such as TNF-alpha and IL-6 in vitro and in vivo, indicating anti-inflammatory properties .

Summary of Biological Activities

Activity TypeDescriptionReference
AntinociceptiveReduces pain responses in animal models
NeuroprotectiveProtects neuronal cells from oxidative stress
Enzyme InhibitionInhibits cytochrome P450 enzymes
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Chemical Reactions and Modifications

Reaction TypeDescriptionPotential Products
OxidationCan form corresponding carboxylic acidsCarboxylic acids
ReductionConverts ester group to alcoholAlcohols
SubstitutionPhenylethyl group can be replacedVarious derivatives

Q & A

Q. What are the established synthetic methodologies for methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Ring formation : Cyclization of precursors like amino acid derivatives under acidic or basic conditions.
  • Coupling reactions : Use of coupling agents (e.g., DCC, EDC) to activate carboxylic acids, with solvents like DMF or DMSO to stabilize intermediates .
  • Esterification : Methylation of carboxyl groups using methanol or methyl chloride in the presence of catalysts like DMAP and TEA .
  • Purification : Column chromatography or recrystallization to isolate enantiomerically pure products. Key parameters include reaction temperature (often 0–25°C) and anhydrous conditions to prevent side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

Common techniques include:

TechniqueApplicationExample Data from Literature
NMR Spectroscopy Assigns stereochemistry and confirms ring substitution patterns1^1H/13^13C NMR for pyrrolidine derivatives in
HPLC Assesses enantiomeric purity (chiral columns)>95% purity reported in
Mass Spectrometry Validates molecular weight and fragmentation patternsMolecular ion [M+H]⁺ at m/z 276 in
X-ray Crystallography Resolves absolute configuration (e.g., 2S,4S stereochemistry)Structural data in

Q. What biological targets or pathways are associated with this compound?

Pyrrolidine derivatives like this compound interact with:

  • Neurological targets : Dopamine receptors or GABAergic systems, as suggested by structural analogs in and .
  • Enzyme inhibition : Potential inhibition of proteases or kinases due to the carboxylate moiety’s chelation properties .
  • Cellular uptake studies : Demonstrated blood-brain barrier permeability in related compounds (e.g., ).

Advanced Research Questions

Q. How does stereochemistry at the 2-position influence biological activity?

The (2S) configuration is critical for target binding:

  • Enantiomeric specificity : The (2S) enantiomer showed 10-fold higher affinity for neurological targets compared to (2R) in analogs ().
  • X-ray studies : Confirmed that the 2S configuration optimizes hydrogen bonding with active sites (e.g., enzyme pockets in ).
  • Synthetic challenges : Asymmetric synthesis using chiral auxiliaries or catalysts ensures enantiopurity .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Purity issues : Impurities >5% can skew results; validate via HPLC and elemental analysis .
  • Assay conditions : Buffer pH or ionic strength alters compound protonation states. Standardize assays using phosphate buffer (pH 7.4) .
  • Pharmacokinetic variability : Conduct in vitro metabolic stability assays (e.g., liver microsomes) to compare bioavailability .

Q. What strategies optimize reaction yields during synthesis?

Key optimizations include:

  • Solvent selection : DMF enhances coupling efficiency vs. THF, which may slow amide bond formation .
  • Temperature control : Maintain 0–5°C during coupling to minimize racemization .
  • Catalyst loading : 10 mol% DMAP improves esterification yields by 20% compared to lower concentrations .

Q. How can computational methods streamline the design of derivatives?

  • Quantum chemical calculations : Predict reaction pathways (e.g., transition states in cyclization steps) using DFT ().
  • Molecular docking : Screen derivatives for binding affinity with neurological targets (e.g., dopamine D2 receptor models in ).
  • Machine learning : Train models on existing pyrrolidine datasets to predict optimal reaction conditions .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability data from related compounds suggest:

  • Short-term storage : Stable at -20°C in anhydrous DMSO for 6 months ().
  • Degradation pathways : Hydrolysis of the ester group in aqueous solutions (pH >8); use lyophilization for long-term storage .
  • Light sensitivity : Decomposes under UV exposure; store in amber vials .

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